(4Z)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethylpiperidin-4-YL)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
(4Z)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethylpiperidin-4-YL)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethylpiperidin-4-YL)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones.
Introduction of the methoxyphenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the tetramethylpiperidinyl group: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or nitrophenyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group would produce aniline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, analgesic, or antimicrobial agent, given the known activities of pyrazolone derivatives.
Industry
In the industrial sector, the compound could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (4Z)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethylpiperidin-4-YL)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one would depend on its specific biological target. Generally, pyrazolones exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets could include cyclooxygenase (COX) enzymes, which are involved in inflammation, or microbial enzymes, affecting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative used as an anti-inflammatory drug.
Metamizole: Known for its analgesic and antipyretic properties.
Antipyrine: Used as an analgesic and antipyretic.
Uniqueness
(4Z)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethylpiperidin-4-YL)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the tetramethylpiperidinyl group, which may confer distinct pharmacokinetic or pharmacodynamic properties compared to other pyrazolone derivatives.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-25(2)14-18(15-26(3,4)29-25)27-16-22-23(17-6-12-21(35-5)13-7-17)28-30(24(22)32)19-8-10-20(11-9-19)31(33)34/h6-13,16,18,28-29H,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLKPCDXJQYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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